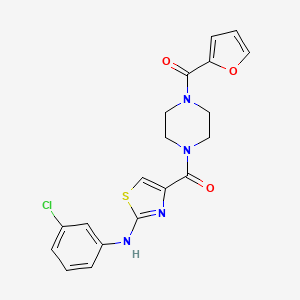![molecular formula C14H11N3O2S2 B2454396 N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 864974-64-1](/img/structure/B2454396.png)
N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole is a heterocyclic compound . It’s a part of many pharmaceuticals and organic compounds . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
Benzothiazole is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Chemical Reactions Analysis
The synthesis of benzothiazole derivatives involves various chemical reactions. For instance, N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives were synthesized using a simple and effective conventional technique .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
- Antibacterial and Antifungal Activity : A study demonstrated the antibacterial and antifungal activities of a similar compound, synthesized through specific reactions and characterized using spectroscopic techniques (Senthilkumar, Umarani, & Satheesh, 2021).
Anticancer Potential
- Anticancer Activity : A compound with a similar structure was evaluated for its anticancer potential against breast cancer cells, highlighting the potential use of such compounds in cancer research (Gadhave et al., 2022).
- Cancer Chemoresistance Overcoming : Another study found that a related compound could overcome cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity (Mudududdla et al., 2015).
Antimicrobial Activity
- Design and Synthesis for Antimicrobial Use : There was significant focus on the design and synthesis of related compounds for antimicrobial evaluation, showcasing their potential in this field (Talupur, Satheesh, & Chandrasekhar, 2021).
Stem Cell Research
- Application in Stem Cell Research : A compound with a similar structure, thiazovivin, was synthesized for use in stem cell research, indicating the potential application of N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide in this area (Ries, Granitzka, Stalke, & Ducho, 2013).
Corrosion Inhibition
- Corrosion Inhibition Effect : Research has also been conducted on the corrosion inhibition effect of a similar compound on mild steel in acidic conditions, demonstrating its potential application in material science (Senthilkumar, Umarani, & Ramachandran, 2021).
Wirkmechanismus
While the mechanism of action for the specific compound “N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide” is not available, benzothiazole derivatives have been found to exhibit anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-15-11(18)8-6-7-20-13(8)17-12(19)14-16-9-4-2-3-5-10(9)21-14/h2-7H,1H3,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYZHMUWBQXBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2454315.png)
![1-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2454316.png)

![7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2454320.png)
![2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2454321.png)
![tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B2454322.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2454329.png)





![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2454336.png)